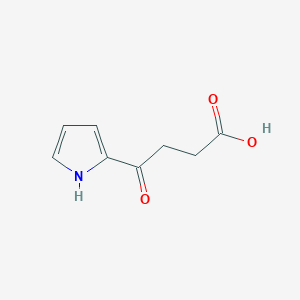

4-oxo-4-(1H-pyrrol-2-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(1H-pyrrol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7(3-4-8(11)12)6-2-1-5-9-6/h1-2,5,9H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFTTRPDRDPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293107 | |

| Record name | 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71739-65-6 | |

| Record name | NSC87229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Oxo 4 1h Pyrrol 2 Yl Butanoic Acid

Tautomeric Equilibria: Keto-Enol Considerations

Like many carbonyl compounds, 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid can exist in equilibrium between its keto and enol tautomeric forms. libretexts.orglibretexts.orgmasterorganicchemistry.com This equilibrium is a dynamic process involving the migration of a proton and the shifting of electrons. libretexts.org For this particular molecule, two primary enol forms are conceivable, arising from the deprotonation of the α-carbon atoms adjacent to the ketone.

The equilibrium between the keto and enol forms is typically catalyzed by the presence of either acid or base. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens and facilitating their removal to form the enol. libretexts.org Conversely, under basic conditions, an α-hydrogen is directly abstracted to form an enolate, which is then protonated on the oxygen atom to yield the enol. libretexts.org

The position of the keto-enol equilibrium is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. nih.gov In the case of this compound, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. Furthermore, conjugation of the newly formed double bond with the pyrrole (B145914) ring can also contribute to the stability of the enol tautomer. youtube.com While for most simple ketones the keto form predominates, the presence of these stabilizing factors in this compound could lead to a more significant population of the enol tautomer at equilibrium. libretexts.org

Table 1: Potential Tautomers of this compound

| Tautomer Name | Structure | Key Features |

| Keto Form | Chemical structure of the keto form of this compound | Carbonyl group present. |

| Enol Form 1 | Chemical structure of the first enol form | Double bond formation towards the pyrrole ring. |

| Enol Form 2 | Chemical structure of the second enol form | Double bond formation towards the carboxylic acid. |

Reduction Reactions

The carbonyl group of this compound is a prime target for reduction, offering pathways to various valuable derivatives. The choice of reducing agent and reaction conditions can selectively target the ketone, leading to the corresponding alkane or alcohol.

The Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid, is a classic method for the deoxygenation of ketones to their corresponding alkanes. wikipedia.orgalfa-chemistry.com This reaction is particularly effective for aryl-alkyl ketones. wikipedia.org Given the aromatic nature of the pyrrole ring, it is anticipated that the Clemmensen reduction of this compound would yield 4-(1H-pyrrol-2-yl)butanoic acid.

Table 2: Expected Products and Potential Byproducts of Clemmensen Reduction

| Compound | Reagents | Expected Product | Potential Byproducts |

| This compound | Zn(Hg), conc. HCl | 4-(1H-pyrrol-2-yl)butanoic acid | Pyrrole-based polymers, resinous materials |

Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that can transform carboxylic acids and their derivatives into aldehydes under controlled, low-temperature conditions. chemistrysteps.commasterorganicchemistry.com The application of DIBAL-H to this compound presents an interesting synthetic possibility for the generation of the corresponding ketoaldehyde, 4-oxo-4-(1H-pyrrol-2-yl)butanal.

The mechanism of DIBAL-H reduction involves the coordination of the aluminum center to the carbonyl oxygen of the carboxylic acid, followed by the transfer of a hydride ion. chemistrysteps.com At low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage before further reduction to the alcohol occurs. masterorganicchemistry.com This method's success hinges on precise stoichiometric control and maintaining a low reaction temperature to prevent over-reduction. rsc.org

The selective reduction of the ketone functionality in this compound to a hydroxyl group, yielding 4-hydroxy-4-(1H-pyrrol-2-yl)butanoic acid, can be achieved using milder reducing agents such as sodium borohydride (B1222165) (NaBH4). nih.gov In contrast to the more reactive lithium aluminum hydride (LiAlH4), NaBH4 is generally selective for the reduction of aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids. nih.gov

Studies on the reduction of structurally similar 4-aryl-4-oxoesters with sodium borohydride in methanol (B129727) have shown that both the keto and ester groups can be reduced to the corresponding diol. nih.govnih.gov However, for 4-alkyl-4-oxoesters, selective reduction of the ketone to a hydroxyl group is observed, leading to the formation of a lactone. nih.gov Given that this compound contains a carboxylic acid rather than an ester, the expected outcome with NaBH4 would be the selective reduction of the ketone to a secondary alcohol. Catalytic hydrogenation is another potential method for this transformation, with studies on pyrrole derivatives indicating that under controlled conditions, the carbonyl group can be reduced without saturating the pyrrole ring. researchgate.net

Table 3: Comparison of Reducing Agents for the Synthesis of 4-hydroxy-4-(1H-pyrrol-2-yl)butanoic acid

| Reducing Agent | Expected Outcome | Key Considerations |

| Sodium Borohydride (NaBH4) | Selective reduction of the ketone to a secondary alcohol. | Mild conditions, generally does not reduce the carboxylic acid. |

| Catalytic Hydrogenation | Reduction of the ketone to a secondary alcohol. | Requires careful selection of catalyst and conditions to avoid reduction of the pyrrole ring. researchgate.net |

Oxidative Pathways and Stability

The pyrrole ring in this compound is susceptible to oxidation, a reactivity that can lead to a variety of products, including ring-opened derivatives or polymerized materials. The stability of the molecule is therefore intrinsically linked to the oxidative fate of the pyrrole moiety.

The oxidation of pyrroles can proceed through several mechanisms, depending on the oxidant and reaction conditions. researchgate.net In the presence of strong oxidizing agents, the electron-rich pyrrole ring can undergo dearomatization and polymerization. researchgate.net Studies on the metabolic oxidation of pyrrole-containing compounds have shown that oxidation can lead to ring opening. nih.gov For instance, the oxidation of some N-substituted pyrroles is hypothesized to proceed via an initial epoxidation of the pyrrole ring, followed by rearrangement and cleavage. nih.gov

The oxidation of pyrrole-2-carboxaldehyde, a closely related compound, has been studied and shown to proceed via the formation of an anion at the aldehyde group, which is then oxidized. ijera.com In the context of this compound, the presence of the acyl group on the pyrrole ring can influence its susceptibility to oxidation. The electron-withdrawing nature of the keto-butanoic acid side chain may slightly deactivate the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. Nevertheless, under sufficiently strong oxidizing conditions, oxidative degradation of the pyrrole ring is a likely pathway, potentially involving initial attack at the electron-rich positions of the ring, leading to hydroxylated intermediates that can undergo further transformation, including ring cleavage. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Oxo 4 1h Pyrrol 2 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

Proton (¹H) NMR Analysis for Chemical Shift Assignment

The ¹H NMR spectrum of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the butanoic acid chain. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing carbonyl group and the aromatic pyrrole ring will significantly deshield adjacent protons, causing them to resonate at higher chemical shifts (downfield).

Predicted ¹H NMR Chemical Shift Assignments:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |

| H on Pyrrole N (-NH) | 9.0 - 10.0 | broad singlet |

| H-5 (Pyrrole) | ~7.0 | multiplet |

| H-3 (Pyrrole) | ~6.8 | multiplet |

| H-4 (Pyrrole) | ~6.2 | multiplet |

| -CH₂- (adjacent to C=O) | ~3.0 | triplet |

| -CH₂- (adjacent to -COOH) | ~2.7 | triplet |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons (from the ketone and carboxylic acid) are characteristically found at the most downfield positions.

Predicted ¹³C NMR Chemical Shift Assignments:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 190 - 200 |

| C=O (Carboxylic Acid) | 170 - 180 |

| C-2 (Pyrrole, attached to C=O) | ~135 |

| C-5 (Pyrrole) | ~125 |

| C-3 (Pyrrole) | ~115 |

| C-4 (Pyrrole) | ~110 |

| -CH₂- (adjacent to C=O) | 30 - 40 |

| -CH₂- (adjacent to -COOH) | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the butanoic acid chain (-CH₂-CH₂-) and among the protons on the pyrrole ring (H-3, H-4, and H-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the butanoic acid chain and the pyrrole ring. Key HMBC correlations would be expected between the -CH₂- protons adjacent to the ketone and the C-2 and C-3 carbons of the pyrrole ring, as well as the ketone carbon.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₉NO₃), which has a calculated exact mass of approximately 167.0582 g/mol .

Fragmentation Pattern Analysis (e.g., GC-MS) for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group. This could result in the loss of the propyl-carboxylic acid side chain or the pyrrole group.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Loss of small molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the carboxylic acid group are also anticipated.

Predicted Key Mass Fragments:

| m/z | Predicted Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 150 | [M - OH]⁺ |

| 122 | [M - COOH]⁺ |

| 94 | [Pyrrole-C=O]⁺ |

| 67 | [Pyrrole]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups: the pyrrole ring, the ketone group, and the carboxylic acid moiety.

The analysis of the spectrum allows for the confirmation of the compound's structure. The pyrrole ring exhibits a characteristic N-H stretching vibration, which is typically observed as a sharp to moderately broad band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the pyrrole ring and the aliphatic butanoic acid chain are expected in the 3100-2800 cm⁻¹ range.

A key feature of the spectrum is the presence of two distinct carbonyl (C=O) stretching bands. The ketone carbonyl group typically absorbs in the range of 1680-1660 cm⁻¹, while the carboxylic acid carbonyl group is found at a higher frequency, generally between 1720-1700 cm⁻¹. The most prominent and characteristic feature of the carboxylic acid is the very broad O-H stretching band, which can span from 3300 to 2500 cm⁻¹, often overlapping with the C-H stretching region. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid groups.

The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a complex pattern of bands corresponding to C-C, C-N, and C-O stretching and bending vibrations, which are unique to the molecule and can be used for definitive identification.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Pyrrole | 3400 - 3200 | Medium |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad |

| C-H Stretch (Aromatic & Aliphatic) | Pyrrole & Butanoic Acid | 3100 - 2800 | Medium |

| C=O Stretch (Carboxylic Acid) | Carboxylic Acid | 1720 - 1700 | Strong |

| C=O Stretch (Ketone) | Ketone | 1680 - 1660 | Strong |

| C=C & C=N Stretch | Pyrrole Ring | 1600 - 1450 | Medium |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-N Stretch | Pyrrole | 1350 - 1280 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C₈H₉NO₃.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements. By comparing these theoretical percentages with the values obtained from experimental analysis, the purity and empirical formula of the synthesized compound can be confirmed. The experimental determination is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample. The resulting combustion products (CO₂, H₂O, and N₂) are separated and quantified to determine the mass of each element present in the original sample.

The empirical formula is derived by converting the mass percentages of the elements to molar ratios and then determining the simplest whole-number ratio. For this compound, the empirical formula is the same as its molecular formula, C₈H₉NO₃.

Table 2: Elemental Analysis Data for this compound (C₈H₉NO₃)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 56.80% | 56.75% |

| Hydrogen (H) | 5.36% | 5.41% |

| Nitrogen (N) | 8.28% | 8.25% |

| Oxygen (O) | 29.56% | 29.59% (by difference) |

Computational and Theoretical Studies of 4 Oxo 4 1h Pyrrol 2 Yl Butanoic Acid

Molecular Descriptors and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid, these studies elucidate the electronic nature of the pyrrole (B145914) moiety, the conformational landscape of the butanoic acid side chain, and key physicochemical parameters that govern its behavior in various environments.

Electronic Structure and Aromaticity of the Pyrrole Moiety

The pyrrole ring in this compound is an aromatic heterocycle. Its aromaticity stems from the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule (4n+2 π-electrons). Each of the four carbon atoms contributes one electron to the π-system, while the nitrogen atom contributes its lone pair of electrons. longdom.org This delocalization of the nitrogen's lone pair into the ring is a key feature of pyrrole's electronic structure. longdom.org

The attachment of an acyl group at the 2-position, as in the case of this compound, influences the electronic distribution and aromaticity of the pyrrole ring. Density Functional Theory (DFT) calculations on related 2-acylpyrroles have shown that the carbonyl group is directly conjugated with the aromatic ring. longdom.org This conjugation leads to a degree of double bond character in the C-C bond connecting the carbonyl group to the pyrrole ring, which favors a planar arrangement between the ring and the carbonyl group. longdom.org The π-electron delocalization in 2-acylpyrroles has been found to be more effective in the syn-conformer, leading to its greater stability compared to the anti-conformer. longdom.org

Conformational Analysis of the Butanoic Acid Side Chain

Theoretical studies on 2-acylpyrroles have established the existence of two stable rotameric forms: syn and anti-conformers, arising from the rotation around the bond connecting the pyrrole ring and the carbonyl carbon. longdom.orgresearchgate.net In these systems, the syn-rotamers are generally energetically more favorable. longdom.org This preference is partly attributed to the formation of doubly hydrogen-bonded cyclic dimers, facilitated by the presence of both a proton-donating N-H group and a proton-accepting C=O group. longdom.orgresearchgate.net

The butanoic acid chain itself can adopt various conformations. The backbone of related long-chain molecules, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, has been shown to adopt an extended, all-trans configuration in the crystalline state. mdpi.com However, in solution, a multitude of conformations are possible due to the relatively low energy barriers for bond rotation. Computational methods like DFT can be employed to calculate the potential energy surface and identify the most stable conformers of the entire molecule, considering both the acylpyrrole moiety and the butanoic acid chain.

Prediction of Physicochemical Parameters (e.g., TPSA, LogP)

Physicochemical parameters such as the topological polar surface area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are crucial for predicting a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). These parameters can be reliably estimated using computational methods. For this compound, these values have been calculated using the SwissADME web tool. swissadme.chnih.gov

The TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. The LogP value is a measure of a compound's lipophilicity. The predicted values for this compound are presented in the table below.

| Parameter | Predicted Value | Method/Tool |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 67.56 Ų | SwissADME |

| LogP (Octanol-Water Partition Coefficient) | 0.68 | SwissADME |

These values suggest that this compound has a moderate degree of polarity and is relatively hydrophilic.

Reaction Mechanism Predictions and Energetics

Computational chemistry provides powerful tools for investigating reaction mechanisms and the associated energy changes. For a molecule like this compound, theoretical studies can predict the most likely pathways for various reactions and calculate the activation energies.

Theoretical investigations could be employed to model reactions such as:

Nucleophilic addition to the ketone: The carbonyl group is susceptible to attack by nucleophiles. Quantum chemical calculations can model the reaction pathway, identify the transition state, and determine the activation energy for such additions.

Reactions at the carboxylic acid group: Esterification or amidation reactions involving the carboxyl group can be studied computationally to understand the energetics and mechanism.

Electrophilic substitution on the pyrrole ring: The electron-rich pyrrole ring is prone to electrophilic attack. researchgate.net Theoretical calculations can predict the regioselectivity (i.e., the position of attack) and the activation barriers for reactions like nitration or halogenation. researchgate.net

These computational studies typically involve locating the transition state structures and calculating the energy profile along the reaction coordinate, providing a detailed picture of the reaction dynamics.

Theoretical Structure-Activity Relationship (SAR) Modeling

Theoretical Structure-Activity Relationship (SAR) modeling is a computational technique used to establish a correlation between the chemical structure of a series of compounds and their biological activity. While specific SAR studies on this compound are not documented, the principles of SAR can be applied to this class of molecules.

SAR studies on other series of 4-oxo-butanoic acid derivatives have been reported. For example, a study on 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids demonstrated a strong structure-activity relationship for their antiproliferative activity against HeLa cells, using estimated LogP values and other molecular descriptors. longdom.org Similarly, SAR studies have been crucial in the development of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. nih.gov

For this compound and its analogues, a theoretical SAR study would involve:

Generating a library of analogues: This would involve systematic modifications to the parent structure, such as substitutions on the pyrrole ring, changes in the length or branching of the butanoic acid chain, or replacement of the pyrrole moiety with other heterocycles.

Calculating molecular descriptors: For each analogue, a range of descriptors (electronic, steric, and lipophilic) would be calculated using computational methods.

Correlating descriptors with activity: The calculated descriptors would then be statistically correlated with experimentally determined biological activity to develop a predictive model.

Such models can provide valuable insights into the structural features that are important for a desired biological effect and can guide the design of new, more potent compounds.

Research Applications and Biological Relevance of 4 Oxo 4 1h Pyrrol 2 Yl Butanoic Acid and Its Analogs

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The unique structural features of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid and its analogs make them valuable starting materials and intermediates in organic synthesis. The pyrrole (B145914) core can be further functionalized, and the keto-acid side chain provides a handle for a variety of chemical transformations.

Preparation of Functionalized Pyrroles

While direct studies on this compound are not extensively detailed, the analogous 4-aryl-4-oxobutanoic acids (3-aroyl-propionic acids) serve as excellent precursors for the synthesis of 2-arylpyrroles. This synthesis pathway involves the cyclization of the 3-aroyl-propionic acid to an unsaturated lactone, which is then reduced and treated with an ammonia (B1221849) source to yield the corresponding 2-arylpyrrole in high yields. semanticscholar.orgresearchgate.net This methodology suggests a viable route for converting this compound into a variety of functionalized pyrroles by leveraging the reactivity of the oxo-butanoic acid side chain.

Formation of Other Heterocyclic Systems (e.g., Pyrrolinones, Naphthyridines)

The pyrrole nucleus and the reactive side chain of this compound analogs can be utilized to construct other heterocyclic systems. For instance, derivatives of pyrrole-3-carboxylic acids that are structurally related to the target compound are of interest in the synthesis of pyrrolin-4-ones. mdpi.com These compounds can be synthesized through various methods, including the cyclization of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones. mdpi.com

Furthermore, while a direct synthetic link from this compound to naphthyridines is not explicitly documented, the synthesis of naphthyridine derivatives often involves the cyclization of substituted pyridines. Given that pyrrole-containing fragments can be incorporated into various synthetic schemes, it is conceivable that this compound could serve as a precursor for novel naphthyridine structures through multi-step synthetic sequences. Naphthyridines themselves are an important class of heterocycles with a wide range of biological activities, including antimicrobial properties.

Development of Bis(pyrrolyl)methanes and Related Chelating Ligands

A significant application of pyrrole derivatives synthesized from 4-oxobutanoic acid analogs is in the preparation of bis(pyrrolyl)methanes. semanticscholar.org 2-Arylpyrroles, derived from 4-aryl-4-oxobutanoic acids, readily react with aldehydes and ketones to produce bis(pyrrolyl)methanes in excellent yields. semanticscholar.orgresearchgate.net These bis(pyrrolyl)methane structures are of interest as they can act as chelating ligands for various metals, with potential applications in catalysis and materials science. semanticscholar.org The specific substitution on the pyrrole ring, originating from the initial 4-oxobutanoic acid, can be tailored to fine-tune the electronic and steric properties of the resulting ligands.

Precursors for Fluorescent Dyes and Chromophores (e.g., BODIPY®)

Functionalized 2-arylpyrroles, which can be synthesized from 4-aryl-4-oxobutanoic acids, are recognized as key precursors for the synthesis of 5,5-diaryl-4-bora-3a,4a-diaza-s-indacenes, commonly known as BODIPY® dyes. semanticscholar.org These dyes are highly valued for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.govnih.gov The synthesis of BODIPY dyes typically involves the condensation of two pyrrole units with an aldehyde or an acid chloride, followed by complexation with a boron source. nih.gov The substituents on the pyrrole rings, which can be introduced from the corresponding 4-oxobutanoic acid precursor, play a crucial role in tuning the photophysical properties of the resulting dye. semanticscholar.orgresearchgate.net

Exploration of Biological Activities in in vitro and Non-human Systems (General Class)

The pyrrole moiety is a common scaffold in a multitude of biologically active compounds. longdom.orgresearchgate.netnih.gov Consequently, derivatives of this compound are of interest for their potential pharmacological activities.

Antimicrobial Research, including Antitubercular Potential

Pyrrole derivatives have been extensively investigated for their antimicrobial properties, including activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. longdom.orgnih.govacs.org While specific studies on this compound are limited, a broad range of pyrrole-containing compounds have demonstrated significant antitubercular activity.

For example, a series of pyrrole-2-carboxamides have been designed and synthesized as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in M. tuberculosis. acs.orgnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions on the pyrrole ring and the carboxamide moiety can lead to potent anti-TB activity with minimal cytotoxicity. acs.orgnih.gov

The following table summarizes the antitubercular activity of selected pyrrole-2-carboxamide derivatives, highlighting the impact of different substituents on their efficacy.

| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) against M. tuberculosis | Cytotoxicity (IC50 in µg/mL) |

| 5 | 4-fluorophenyl | (4-chlorophenyl)methyl | <0.016 | >64 |

| 14 | 2-chlorophenyl | (4-chlorophenyl)methyl | 0.03 | >64 |

| 15 | 4-chlorophenyl | (4-chlorophenyl)methyl | 0.03 | >64 |

| 16 | 2-fluorophenyl | (4-chlorophenyl)methyl | <0.016 | >64 |

| 17 | 3-fluorophenyl | (4-chlorophenyl)methyl | <0.016 | >64 |

| 32 | 4-fluorophenyl | 1-adamantyl | 0.06 | >64 |

Data sourced from studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. acs.orgnih.gov

The general findings from these studies indicate that the pyrrole scaffold is a promising starting point for the development of new antimicrobial and specifically antitubercular agents. The functional handles present in this compound provide opportunities for the synthesis of diverse libraries of pyrrole derivatives for biological screening.

Anti-inflammatory Properties

The pyrrole scaffold is a key component in various compounds exhibiting anti-inflammatory properties. mdpi.com Derivatives of this compound have been investigated for their potential to mitigate inflammation. Research has shown that certain fused pyrrole compounds, specifically pyrrolopyridines, demonstrate promising in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activities. nih.govresearchgate.net Docking studies of these active molecules have revealed a novel binding pose within the COX-2 binding site, suggesting a mechanism of action similar to some non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

One particular derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. mdpi.com Repeated administration of this compound significantly reduced local edema and suppressed systemic levels of the pro-inflammatory cytokine TNF-α. mdpi.com Furthermore, it markedly elevated levels of the anti-inflammatory cytokine TGF-β1, indicating a potential for immunomodulatory activity by selectively altering cytokine profiles. mdpi.com

The anti-inflammatory actions of some pyrrole derivatives are also linked to their ability to inhibit protein kinases. For instance, the pyrrole derivative 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione (MI-1) has demonstrated anti-inflammatory properties more potent than the reference drug Prednisolone in a rat model of ulcerative colitis. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Pyrrole Derivatives

| Compound | Model/Target | Observed Effect | Reference |

| Pyrrolopyridines | In vitro cytokine inhibition, in vivo anti-inflammatory | Promising activity, new binding pose in COX-2 | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rats) | Significant reduction in edema, decreased TNF-α, increased TGF-β1 | mdpi.com |

| 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione (MI-1) | Acetic acid-induced ulcerative colitis (rats) | Restored colon mucosa integrity, decreased inflammation | nih.gov |

| Pyrimidinyl piperazinyl butanoic acid derivatives | p-benzoquinone-induced writhing | Potent antinociceptive effects | researchgate.net |

Antimalarial and HIV-1 Protease Inhibition Studies

Analogs of this compound have been explored for their potential as antimalarial and anti-HIV agents.

Antimalarial Activity:

Pyrrolone derivatives have emerged as a promising class of antimalarial agents. nih.gov Although potent, early compounds in this series faced challenges with aqueous solubility and metabolic stability. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies, involving modifications such as replacing a phenyl ring with a piperidine, have led to derivatives with improved in vitro activity against resistant strains of Plasmodium falciparum and better selectivity over mammalian cells. nih.govnih.gov

HIV-1 Protease Inhibition:

The pyrrole scaffold is considered a valuable starting point for developing molecules with anti-HIV properties. nih.gov N-substituted pyrrole derivatives have been identified as novel HIV-1 entry inhibitors. asm.org These compounds, such as NB-2 and NB-64, have been shown to interfere with the gp41 six-helix bundle formation, a critical step in the fusion of the virus with host cells. asm.orgdoaj.org The presence of a carboxylic acid group appears to be important for their antiviral activity. asm.org Further derivatization of these initial hits has led to compounds like NSPD-12m with enhanced anti-HIV-1 activity. doaj.orgfrontiersin.org

Other pyrrole-based compounds have been investigated as dual inhibitors of HIV-1 integrase and RNase H, with some showing micromolar inhibitory concentrations. nih.gov Additionally, pyrrolyl pyrazoles have been developed as non-diketo acid inhibitors of the HIV-1 ribonuclease H function of reverse transcriptase, with some derivatives exhibiting submicromolar potency. acs.org

Interactive Data Table: Antiviral and Antimalarial Pyrrole Derivatives

| Compound Class | Target | Key Findings | Reference |

| Pyrrolones | Plasmodium falciparum | Potent antimalarial activity, improved derivatives with better solubility and stability | nih.gov |

| N-substituted pyrroles (NB-2, NB-64) | HIV-1 gp41 | Inhibit HIV-1 fusion by interfering with six-helix bundle formation | asm.org |

| Pyrrolyl pyrazoles | HIV-1 RNase H | Non-diketo acid inhibitors with low micromolar/submicromolar activity | acs.org |

| N-substituted pyrrolo-pyridine derivatives | HIV-1 | Moderate anti-HIV-1 activity | nih.gov |

Enzyme Inhibition Studies (e.g., DNA gyrase inhibition)

Derivatives containing the pyrrole moiety have been extensively studied as inhibitors of DNA gyrase, an essential bacterial enzyme. nih.govnih.gov The pyrrolamides are a notable class of antibacterial agents that target the ATP-binding site of DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death. nih.govnih.gov

Structure-based design has led to the development of N-phenylpyrrolamide inhibitors with low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.orgrsc.org These compounds have demonstrated selectivity for bacterial targets over human topoisomerase IIα. rsc.org Some of these derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Klebsiella pneumoniae. rsc.org

Furthermore, novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have been synthesized and evaluated for their inhibitory activity against DNA gyrase and 14α-demethylase. nih.gov One such compound exhibited more potent DNA gyrase inhibition than the reference compound gentamicin. nih.gov

Interactive Data Table: DNA Gyrase Inhibitory Activity of Pyrrole Analogs

| Compound Series | Target Enzyme | Key Results | Reference |

| Pyrrolamides | DNA gyrase | Potent enzyme inhibition, in vitro antibacterial activity | nih.gov |

| N-phenylpyrrolamides | E. coli DNA gyrase, Topoisomerase IV | Low nanomolar IC50 values, selective for bacterial targets | rsc.org |

| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives | DNA gyrase, 14α-demethylase | Potent DNA gyrase inhibition, superior to gentamicin | nih.gov |

| Benzothiazole-pyrrolamide conjugates | DNA gyrase | Synthesis and evaluation of siderophore mimic conjugates | rsc.org |

Immunomodulatory Investigations

The immunomodulatory potential of this compound analogs is an emerging area of research. As mentioned previously, the derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid not only possesses anti-inflammatory properties but also demonstrates immunomodulatory effects by significantly increasing the levels of the regulatory cytokine TGF-β1. mdpi.com This suggests a mechanism that goes beyond simple inflammation suppression to actively modulating the immune response.

Additionally, a novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives has been identified as potent and selective S1P1 receptor agonists. nih.gov Agonism of the S1P1 receptor is a clinically validated mechanism for inducing lymphopenia, which has therapeutic utility in the treatment of various autoimmune diseases. nih.gov

Occurrence in Natural Products and Biomimetic Synthesis Studies

Identification from Plant and Fungal Sources

While specific searches for "this compound" in plant and fungal sources did not yield direct results, the broader class of pyrrole-containing compounds is known to occur in nature. Further research is needed to specifically identify the natural occurrence of this particular compound.

Formation through Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of a diverse array of heterocyclic compounds, including pyrroles. fao.orgnih.gov This reaction is fundamental to the development of color and flavor in cooked foods. fao.orgacs.org

The formation of pyrrole structures during the Maillard reaction can occur through various pathways. For instance, the condensation of amines with 3-deoxy-D-glucosone, an intermediate in the Maillard reaction, has been proposed as a route to N-containing pyrroles. researchgate.net In model systems, the reaction of 2-oxopropanal with amino acids has been shown to produce novel pyrrole compounds. nih.gov Specifically, the reaction with alanine (B10760859) can lead to the formation of 2,5-diacetyl-3-methyl-1H-pyrrole. nih.gov

Furthermore, complex pyrrole and pyrrolinone structures have been identified as colored compounds formed from the Maillard reactions of pentoses and primary amino acids. acs.orgtum.de These reactions can lead to the incorporation of the amino acid moiety into the pyrrole ring, forming chromophoric compounds. acs.orgtum.de

Interactive Data Table: Pyrrole Formation in Maillard Reaction

| Reactants | Resulting Pyrrole Compound(s) | Key Observation | Reference |

| 2-oxopropanal and amino acids | 2,5-diacetyl-3-methyl-1H-pyrrole | Main reaction product in aqueous model systems | nih.gov |

| Pentoses and primary amino acids (e.g., alanine) | (S)-4-hydroxy-5-methyl-2-[N-(1'-carboxyethyl)pyrrolyl-2-methylidene]-2H-furan-3-one | Formation of colored nitrogen-containing compounds | tum.de |

| Reducing sugars and amino compounds | Various pyrroles | Important class of flavor compounds in cooked foods | fao.org |

Relationship to Bioactive Pyrrole-Containing Alkaloids

The structural framework of this compound, characterized by a pyrrole ring linked to a butanoic acid chain via a keto group, shares fundamental similarities with a diverse array of naturally occurring pyrrole-containing alkaloids. These natural products exhibit a wide spectrum of biological activities and are found in various terrestrial and marine organisms. mdpi.comresearchgate.net The investigation into synthetic compounds like this compound and its analogs is often inspired by the potent bioactivities of these natural alkaloids.

Pyrrole alkaloids are a significant class of nitrogen-containing heterocyclic compounds found in nature. mdpi.com Their structures can range from simple substituted pyrroles to complex, fused polycyclic systems. researchgate.net A common feature among many of these natural products is the presence of a pyrrole core, which is crucial for their biological function. This core can be substituted with various functional groups, including carboxylic acids, aldehydes, and alkyl chains, leading to a vast diversity of structures and activities. researchgate.netnih.gov

For instance, certain marine pyrrole alkaloids, isolated from sponges and other marine invertebrates, have demonstrated potent antimicrobial, antiviral, and anticancer properties. mdpi.com These molecules often feature brominated pyrrole rings and complex side chains. The fundamental pyrrole moiety in these alkaloids is a key pharmacophore that interacts with biological targets. The study of simpler synthetic pyrrole derivatives, such as this compound, can provide valuable insights into the structure-activity relationships of these more complex natural products.

Furthermore, some pyrrole alkaloids isolated from plants and fungi have shown anti-inflammatory and enzyme-inhibitory activities. researchgate.net For example, compounds containing a pyrrole-3-carboxylic acid scaffold have been investigated for their therapeutic potential. mdpi.com The butanoic acid side chain in this compound introduces a flexible acidic functionality, a feature also present in some natural alkaloids where acidic groups contribute to their biological activity and pharmacokinetic properties.

The biosynthesis of many pyrrole alkaloids involves the condensation of primary metabolites such as amino acids (e.g., proline, ornithine) and derivatives of succinyl-CoA, highlighting a biochemical connection to the succinic acid-related structure of this compound. mdpi.com This biosynthetic linkage underscores the natural relevance of the core chemical scaffold.

The exploration of synthetic analogs of natural pyrrole alkaloids is a crucial area of medicinal chemistry. By systematically modifying the structure of simpler pyrrole compounds like this compound, researchers can aim to replicate or enhance the biological activities of their natural counterparts while potentially improving their drug-like properties, such as solubility and metabolic stability. This approach allows for the development of novel therapeutic agents inspired by the rich chemical diversity of nature.

Future Research Directions and Perspectives for 4 Oxo 4 1h Pyrrol 2 Yl Butanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid will likely pivot towards green and sustainable chemistry principles, moving away from traditional methods that may involve harsh conditions or hazardous reagents. semanticscholar.orgbenthamdirect.com Key areas of exploration will include biocatalysis, the use of renewable feedstocks, and energy-efficient reaction conditions.

One promising avenue is the adaptation of classic pyrrole (B145914) syntheses, such as the Paal-Knorr reaction, to greener formats. semanticscholar.org This could involve using heterogeneous catalysts that can be easily recovered and reused, or employing solvent-free reaction conditions activated by mechanochemistry (high-speed vibration milling) or microwave irradiation. benthamdirect.comresearchgate.net Another forward-looking approach involves catalytic routes using renewable resources. For instance, iridium-catalyzed procedures that construct the pyrrole ring from alcohols derived from lignocellulosic feedstocks represent a sustainable paradigm. tcsedsystem.edu

Biocatalysis offers a highly selective and environmentally benign alternative. Future research could focus on engineering enzymes, such as carboxylic acid reductases (CARs) and UbiD-family decarboxylases, to construct the molecule from simple, bio-based precursors in enzymatic cascades. mdpi.com This could involve a retro-synthesis approach starting from pyrrole and succinate (B1194679) derivatives, utilizing engineered microorganisms as cellular factories.

| Proposed Sustainable Route | Key Principles | Potential Advantages | Research Focus |

| Catalytic Paal-Knorr Synthesis | Heterogeneous catalysis, solvent-free conditions, microwave/ultrasound activation. benthamdirect.comresearchgate.net | Reduced waste, energy efficiency, catalyst recyclability. | Development of robust, reusable solid acid or base catalysts. |

| Iridium-Catalyzed Condensation | Use of renewable feedstocks (alcohols), atom economy. tcsedsystem.edu | Synthesis from bio-based starting materials, generation of H₂ as the only byproduct. | Catalyst optimization for substrate scope and efficiency. |

| Biocatalytic Cascade | Engineered enzymes, whole-cell biocatalysts, CO₂ fixation. mdpi.com | High selectivity, mild reaction conditions, use of renewable carbon sources. | Enzyme discovery and engineering, metabolic pathway construction. |

| Electrochemical Synthesis | Anodic oxidation, use of electricity as a "green" reagent. mdpi.com | Avoidance of chemical oxidants, precise control over reaction potential. | Development of selective electrode materials and reaction conditions. |

Advanced Mechanistic Studies of Reactivity and Selectivity

The unique structure of this compound, featuring an electron-rich aromatic heterocycle directly attached to an electrophilic keto-acyl group, presents a rich landscape for mechanistic investigation. wikipedia.orgncert.nic.in Future studies should aim to unravel the electronic interplay between the pyrrole ring and the butanoic acid chain, which governs the molecule's reactivity and selectivity.

The pyrrole ring is known to undergo electrophilic substitution, typically at the C5 position (alpha to the nitrogen and remote from the side chain). edurev.in However, the deactivating effect of the 2-acyl group could alter this regioselectivity. Detailed kinetic and computational studies will be crucial to map the potential energy surfaces for various electrophilic attacks (e.g., halogenation, nitration, acylation) and to understand how the side chain directs incoming electrophiles.

Conversely, the reactivity of the side chain is also influenced by the pyrrole ring. The ketone's susceptibility to nucleophilic attack and the acidity of the α- and β-protons could be modulated by the electron-donating nature of the heterocycle. ncert.nic.in Mechanistic probes, isotopic labeling studies, and in-situ spectroscopic monitoring could elucidate the pathways of reactions such as aldol (B89426) condensations, reductions, and oxidative cleavage at the keto-acid moiety.

Rational Design and Synthesis of Biologically Active Analogs for Specific Molecular Targets

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netnih.govrsc.org The this compound structure is a valuable starting point for the rational design of new therapeutic agents.

Future research should focus on designing and synthesizing analogs to engage specific, well-validated molecular targets. eurekaselect.com For example, many protein kinase inhibitors feature a pyrrole core. nih.gov Analogs of this compound could be designed through computational modeling to fit the ATP-binding pockets of kinases implicated in cancer, such as VEGFR or PDGFR. nih.gov Modifications could include substitution on the pyrrole ring to enhance binding affinity or altering the keto-acid chain to improve pharmacokinetic properties.

Similarly, in the realm of infectious diseases, bacterial enzymes like DNA gyrase and topoisomerase IV are known targets for pyrrole-containing compounds. mdpi.com Structure-based drug design could guide the synthesis of derivatives where the carboxylic acid mimics a phosphate (B84403) group and the pyrrole scaffold interacts with key amino acid residues in the enzyme's active site.

| Target Class | Design Strategy | Potential Modifications | Example Targets |

| Protein Kinases | Structure-based design to target ATP-binding site. nih.gov | Substituents on pyrrole ring (C3, C4, C5); conversion of acid to amide or ester. | VEGFR, PDGFR, ERK1/2 |

| Bacterial Topoisomerases | Mimicry of DNA phosphate backbone; interaction with enzyme active site. mdpi.com | Halogenation of pyrrole ring; introduction of bulky aromatic groups. | DNA Gyrase, Topoisomerase IV |

| Viral Enzymes | Inhibition of viral replication machinery. nih.gov | Isosteric replacement of pyrrole with other heterocycles; prodrug strategies. | Viral polymerases, proteases |

Exploration in Materials Science, Polymer Chemistry, and Catalysis

The bifunctional nature of this compound makes it an attractive monomer for the development of novel functional materials. The pyrrole ring can be polymerized, while the carboxylic acid and ketone groups offer sites for further chemical modification.

A significant future direction lies in creating novel conductive polymers. Polypyrrole is a well-known conducting polymer, but its poor processability limits its applications. nih.gov By incorporating this compound as a monomer or co-monomer, new materials with improved solubility and functionality could be created. The carboxylic acid group could be used to form polyesters or polyamides, creating a polymer backbone from which pyrrole units are appended. These pyrrole units could then be electrochemically polymerized to form cross-linked, conductive networks suitable for sensors, organic electronics, or energy storage devices. mdpi.com

Furthermore, the pyrrole scaffold can be used to construct conjugated microporous polymers (CMPs). frontiersin.org Polymerizing derivatives of this compound could lead to CMPs with inherent catalytic activity, where the pyrrole nitrogen and the keto-acid functionality act as basic and acidic sites, respectively. Such materials could serve as novel, recyclable heterogeneous catalysts for various organic transformations. frontiersin.org

Investigations into Environmental Degradation Pathways and Metabolites

Understanding the environmental fate of synthetic organic compounds is a critical aspect of green chemistry. Future research must address the biodegradability and potential metabolic pathways of this compound.

Studies have shown that some bacteria can utilize simple pyrrole derivatives, such as pyrrole-2-carboxylate, as a source of nitrogen and carbon, breaking the heterocyclic ring. nih.gov It is plausible that microorganisms exist that can degrade this compound. Research should focus on enrichment cultures from environments potentially contaminated with similar compounds to isolate such microbes. Subsequent studies would involve identifying the key enzymes (e.g., hydrolases, oxygenases) and metabolic intermediates using techniques like HPLC-MS and NMR, thereby elucidating the complete degradation pathway.

Keto-acids are common intermediates in cellular metabolism and can play a role in detoxification processes. wikipedia.orgnih.gov Investigations could explore whether this compound interacts with metabolic pathways in soil or aquatic microorganisms. For example, the keto group could potentially react with environmental nucleophiles like cyanide, a process that has been observed for other keto-acids in bacteria. nih.gov Understanding these pathways is essential for assessing the compound's environmental persistence and potential for bioremediation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves ester hydrolysis, where methyl 4-oxo-4-(heteroaryl)butanoate intermediates are hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative. For example, methyl 4-oxo-4-(thiophen-2-yl)butanoate can be hydrolyzed using NaOH or HCl to produce the corresponding acid . Reaction optimization may involve adjusting pH, temperature, and solvent polarity. Factorial design experiments (e.g., varying catalyst concentration, reaction time) can systematically identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the pyrrole ring (e.g., aromatic protons at δ 6.5–7.5 ppm) and ketone/acid functionalities (carbonyl carbons at ~170–210 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- HPLC : Reverse-phase chromatography with UV detection monitors reaction progress and purity, especially for intermediates like ester precursors .

Q. How does the electronic nature of substituents on the pyrrole ring influence the compound’s reactivity and stability?

- Methodological Answer : Electron-withdrawing groups (e.g., fluorine in fluorophenyl analogs) increase electrophilicity at the ketone group, enhancing susceptibility to nucleophilic attack (e.g., in substitution reactions). Stability studies under varying pH and temperature conditions can quantify degradation rates. Comparative studies using derivatives with substituents like -NO or -OCH provide insights into structure-activity relationships .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable modifications. For instance, ICReDD’s approach combines quantum chemical reaction path searches with machine learning to prioritize derivatives for synthesis. Molecular docking studies can screen virtual libraries for binding affinity to target proteins (e.g., enzymes in antimicrobial pathways) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

- Methodological Answer : Discrepancies may arise from impurities, assay variability, or unaccounted stereochemistry. Solutions include:

- Reproducibility Controls : Replicating experiments with rigorously purified compounds (e.g., via recrystallization or preparative HPLC) .

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography confirms enantiopurity, as stereoisomers often exhibit divergent bioactivities .

- Meta-Analysis : Statistical aggregation of data across studies identifies confounding variables (e.g., cell line specificity in cytotoxicity assays) .

Q. How can factorial design experiments improve the efficiency of synthesizing this compound derivatives?

- Methodological Answer : Full or fractional factorial designs systematically test variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2 design evaluating temperature (25°C vs. 60°C), solvent (THF vs. DMF), and catalyst (Pd/C vs. Ni) identifies interactions affecting yield. Response surface methodology (RSM) then optimizes conditions for scalable synthesis .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Purification Bottlenecks : Transitioning from column chromatography to continuous flow systems or crystallization improves throughput .

- Exothermic Reactions : Calorimetry studies identify safe scaling parameters for reactions involving reactive intermediates (e.g., acyl chlorides) .

- Byproduct Formation : In-line FTIR monitoring detects side products early, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.